molecular formula C12H6ClFN4O3 B611263 N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine CAS No. 1422955-31-4

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Cat. No. B611263
M. Wt: 308.6534
InChI Key: CDQUJZKBRAFWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : 3-chloro-5-fluorobenzeneboronic acid, 3-chloro-5-fluorophenyl boronic acid, and other variations .

Scientific Research Applications

Application in Biochemical Research

  • Summary of the Application : “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” is a potent and selective HIF-2α inhibitor . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia. By inhibiting HIF-2α, researchers can study the effects of hypoxia on various biological processes.

Application in Cancer Research

  • Summary of the Application : This compound has been used as a starting point for the design of HIF-2α inhibitors . HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), making it a promising drug target for this type of kidney cancer .
  • Methods of Application or Experimental Procedures : The compound is likely used in vitro (e.g., in cell cultures) to inhibit HIF-2α. The specific dosage and application methods may vary depending on the experimental design .
  • Results or Outcomes : The outcomes of such experiments could provide valuable insights into the role of HIF-2α in ccRCC and potentially lead to the development of new therapeutic strategies for diseases associated with hypoxia .

Application in Material Science

  • Summary of the Application : While there’s no direct mention of “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” in this context, organic adsorbates on hierarchically structured surfaces have been used to create bionic superhydrophobic surfaces . This compound, being an organic molecule, could potentially be used in similar applications.
  • Methods of Application or Experimental Procedures : The compound could be used to modify the surface of a material to create a superhydrophobic surface . The specific methods would depend on the material and the desired properties.
  • Results or Outcomes : The outcomes of such experiments could lead to the development of new materials with unique properties, such as superhydrophobicity .

Application in Drug Development

  • Summary of the Application : This compound has been used as a starting point for the design of HIF-2α inhibitors . HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), making it a promising drug target for this type of kidney cancer .
  • Methods of Application or Experimental Procedures : The compound is likely used in vitro (e.g., in cell cultures) to inhibit HIF-2α. The specific dosage and application methods may vary depending on the experimental design .
  • Results or Outcomes : The outcomes of such experiments could provide valuable insights into the role of HIF-2α in ccRCC and potentially lead to the development of new therapeutic strategies for diseases associated with hypoxia .

Application in Dental Health

  • Summary of the Application : While there’s no direct mention of “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” in this context, fluoride varnishes have been used to prevent cavities in children . This compound, being a fluorinated molecule, could potentially be used in similar applications.
  • Methods of Application or Experimental Procedures : The compound could be used to prepare fluoride varnishes. The specific methods would depend on the formulation and the desired properties .
  • Results or Outcomes : The outcomes of such experiments could lead to the development of new materials with unique properties, such as improved cavity prevention .

Safety And Hazards

  • TSCA : Not listed in the Toxic Substances Control Act inventory .

properties

IUPAC Name

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQUJZKBRAFWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

CAS RN

1422955-31-4
Record name 1422955-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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